1-Benzhydrylazetidin-3-amine hydrochloride chemical properties
1-Benzhydrylazetidin-3-amine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Benzhydrylazetidin-3-amine hydrochloride
Abstract
1-Benzhydrylazetidin-3-amine hydrochloride is a pivotal building block in contemporary medicinal chemistry, prized for its rigid azetidine core and the versatile functionalities offered by its primary amine and bulky benzhydryl protecting group. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development. We delve into the causality behind its experimental behavior, offering field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Structural Elucidation
1-Benzhydrylazetidin-3-amine hydrochloride is a secondary amine derivative characterized by a four-membered azetidine ring. The nitrogen atom of the ring is substituted with a benzhydryl (diphenylmethyl) group, which serves as a bulky protecting group and can influence the molecule's conformational properties. The primary amine at the 3-position is the key reactive site for further chemical modifications. The hydrochloride salt form enhances the compound's stability and water solubility, making it convenient for handling and use in aqueous reaction media.
Molecular Structure:
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Systematic Name: 1-(Diphenylmethyl)azetidin-3-amine hydrochloride
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Common Name: 1-Benzhydrylazetidin-3-amine hydrochloride
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CAS Number: 192543-31-0
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Molecular Formula: C₁₆H₁₉ClN₂
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Molecular Weight: 286.79 g/mol
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in synthetic protocols. The data below has been compiled from various chemical suppliers and literature sources.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 194 - 198 °C | |
| Solubility | Soluble in water | |
| Storage | Recommended to be stored at room temperature. |
Synthesis and Purification Workflow
The synthesis of 1-Benzhydrylazetidin-3-amine is a multi-step process that is well-documented in patent literature. A common and illustrative route starts from epichlorohydrin and benzhydrylamine. The hydrochloride salt is typically formed in the final step.
Conceptual Synthesis Workflow
The following diagram outlines the key transformations in a typical synthesis. The initial step involves the reaction of benzhydrylamine with epichlorohydrin to form an amino alcohol intermediate. This is followed by a cyclization step to form the azetidine ring, and subsequent chemical modifications lead to the final product.
Caption: A generalized workflow for the synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative synthesis, adapted from methodologies described in patent literature.
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Step 1: Synthesis of 1-(benzhydrylamino)-3-chloropropan-2-ol.
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To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol, add epichlorohydrin (1.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Remove the solvent under reduced pressure to yield the crude intermediate.
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Step 2: Cyclization to 1-benzhydrylazetidin-3-ol.
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Dissolve the crude intermediate from Step 1 in a solvent like THF.
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Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.
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Heat the mixture to reflux and monitor the reaction progress. The base facilitates an intramolecular Williamson ether synthesis-like reaction to form the four-membered ring.
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Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Step 3: Conversion to 1-benzhydryl-3-azidoazetidine.
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Activate the hydroxyl group of 1-benzhydrylazetidin-3-ol using mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine).
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Displace the resulting mesylate or tosylate with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF.
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Step 4: Reduction to 1-benzhydrylazetidin-3-amine.
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Reduce the azide to a primary amine. Common methods include hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LiAlH₄).
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Step 5: Hydrochloride Salt Formation.
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Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
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Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain 1-Benzhydrylazetidin-3-amine hydrochloride as a solid.
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Chemical Reactivity and Stability
The reactivity of this molecule is dominated by two primary features: the nucleophilicity of the 3-amino group and the lability of the N-benzhydryl group under certain conditions.
Caption: Key reactivity pathways for 1-Benzhydrylazetidin-3-amine.
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Acylation and Sulfonylation: The primary amine at the C3 position is a potent nucleophile and readily reacts with acyl halides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is the most common transformation for incorporating this scaffold into larger molecules.
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Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to form secondary amines, providing a straightforward method for further functionalization.
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N-Debenzhydrylation: The N-benzhydryl group is a key protecting group. It is stable to many reaction conditions but can be cleaved via catalytic hydrogenation (e.g., using Pd/C and H₂). This cleavage unmasks the azetidine ring nitrogen, allowing for subsequent modification at that position, thereby making the molecule a versatile bifunctional building block.
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Stability: The hydrochloride salt is generally stable under ambient conditions. However, the free base may be susceptible to air oxidation over long periods. As with most amines, it is incompatible with strong oxidizing agents. The strained four-membered azetidine ring is generally stable but can be susceptible to ring-opening under strongly acidic or highly nucleophilic conditions, although the N-benzhydryl group offers some steric protection.
Applications in Medicinal Chemistry
1-Benzhydrylazetidin-3-amine is a valuable scaffold in drug discovery. The rigid azetidine ring serves as a bioisostere for other cyclic and acyclic structures, often improving physicochemical properties such as solubility and metabolic stability while providing a defined three-dimensional vector for substituents.
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Scaffold for GPCR Ligands: The azetidine core is frequently used to orient functional groups in a precise manner to interact with G-protein coupled receptors (GPCRs). The benzhydryl group itself can sometimes be part of the final pharmacophore, or it can be removed to allow for other substitutions.
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Enzyme Inhibitors: The defined stereochemistry and rigidity of the azetidine ring make it an attractive core for designing enzyme inhibitors, where precise positioning of binding groups is critical for potency and selectivity. For instance, it has been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4) and other proteases.
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CNS Agents: The structural motifs present in this compound are often found in agents targeting the central nervous system (CNS). The ability to modify the amine and potentially the benzhydryl portion allows for fine-tuning of properties like blood-brain barrier penetration.
The primary utility of this compound lies in its role as a starting material, enabling the rapid generation of libraries of diverse compounds for screening and lead optimization campaigns. Its commercial availability in the hydrochloride salt form facilitates its direct use in a wide range of synthetic applications.
Conclusion
1-Benzhydrylazetidin-3-amine hydrochloride is a high-value chemical tool for medicinal chemists. Its well-defined structure, predictable reactivity, and the strategic utility of the benzhydryl protecting group make it an essential building block for the synthesis of novel chemical entities. This guide has provided a foundational understanding of its core properties, from synthesis to reactivity, to empower researchers in their drug discovery and development endeavors.
References
- Preparation of azetidine derivatives as modulators of chemokine receptor activity.
